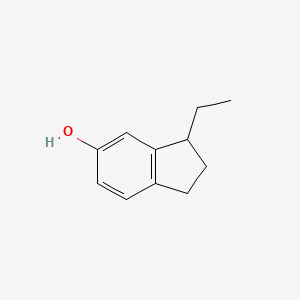

3-Ethyl-5-hydroxy-indane

Beschreibung

3-Ethyl-5-hydroxy-indane is a bicyclic organic compound featuring a hydroxyl group at position 5 and an ethyl substituent at position 3 of the indane scaffold. This analysis will instead focus on structurally related compounds from the evidence to infer comparative properties and reactivity trends.

Eigenschaften

Molekularformel |

C11H14O |

|---|---|

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

3-ethyl-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C11H14O/c1-2-8-3-4-9-5-6-10(12)7-11(8)9/h5-8,12H,2-4H2,1H3 |

InChI-Schlüssel |

DGQCDUXODFHJFV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC2=C1C=C(C=C2)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence includes indole derivatives and substituted indane analogs.

Core Scaffold Differences

- Indane vs. Indole: A bicyclic system with one benzene ring fused to a pyrrole ring (contains nitrogen). Implication: Indole derivatives exhibit aromatic heterocyclic reactivity (e.g., electrophilic substitution at the 3-position), whereas indanes lack heteroatoms and display typical benzenoid reactivity.

Functional Group and Substituent Effects

- Key Observations: Substituent Position: Methoxy groups in indoles (e.g., C5 or C7) influence electronic properties and reactivity differently than hydroxyl groups in indanes due to resonance effects. Functional Groups: Carboxylic acids (e.g., in 7-Methoxy-1H-indole-3-carboxylic acid) increase polarity and hydrogen-bonding capacity compared to hydroxyl or ethyl groups in indanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.